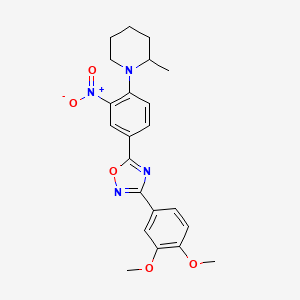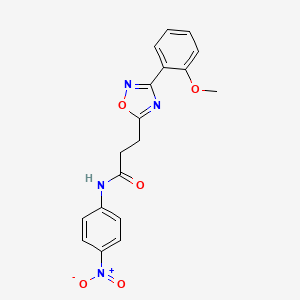
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, also known as FPEA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. FPEA is a member of the acrylamide family of compounds and has been shown to have potential as a tool in the study of various biological systems. In
Scientific Research Applications
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research involves the study of the endocannabinoid system. (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be useful in the study of the endocannabinoid system.
Mechanism of Action
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide increases endocannabinoid levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have potential as an anti-cancer agent, although more research is needed in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide is its specificity for FAAH inhibition. Unlike other compounds that inhibit FAAH, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the system. However, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has a relatively short half-life, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research involving (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of the effects of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide on other physiological systems, such as the immune system and the central nervous system. Additionally, more research is needed to determine the potential therapeutic applications of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, particularly in the treatment of pain and inflammation.
Synthesis Methods
The synthesis of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide involves a series of steps that begin with the reaction of 4-fluorophenethylamine with 2-methoxyphenylacetic acid to form the intermediate product, 4-fluorophenethyl-2-methoxyphenylacetamide. This intermediate is then subjected to a Wittig reaction with triphenylphosphine and benzylideneacetone to yield (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide.
properties
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-5-3-2-4-15(17)8-11-18(21)20-13-12-14-6-9-16(19)10-7-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHKTKZEPFRQZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




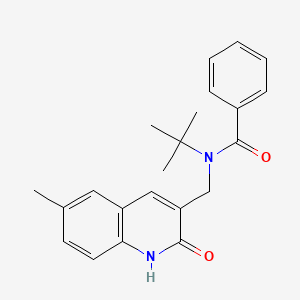
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
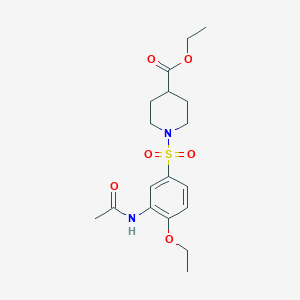
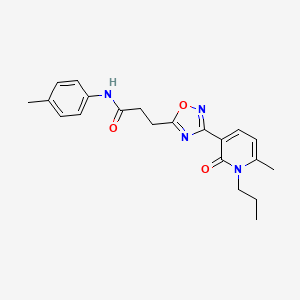
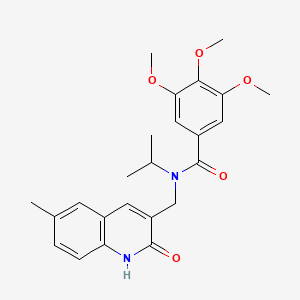
![N-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712327.png)
